

# Methionyl-Glutamic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *H-Met-Glu-OH*

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## Introduction

Methionyl-glutamic acid (Met-Glu) is a dipeptide composed of the amino acids methionine and glutamic acid. As a naturally occurring dipeptide, it plays a role in various biological processes and is a subject of interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the structure, properties, synthesis, and biological activity of methionyl-glutamic acid, with a focus on its potential as a therapeutic agent.

## Structure and Physicochemical Properties

Methionyl-glutamic acid is formed through a peptide bond between the carboxyl group of methionine and the amino group of glutamic acid. The resulting molecule possesses distinct chemical and physical properties that influence its biological function and potential applications.

## Chemical Structure

The chemical structure of L-methionyl-L-glutamic acid is depicted below:

Chemical Formula:  $C_{10}H_{18}N_2O_5S$ [\[1\]](#)

IUPAC Name: (2S)-2-[[[(2S)-2-amino-4-(methylthio)butanoyl]amino]pentanedioic acid

Synonyms: Met-Glu, Glutamylmethionine, Glu-Met[1]

## Physicochemical Data

The key physicochemical properties of methionyl-glutamic acid are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and purification methods.

Property	Value	Reference
Molecular Weight	278.33 g/mol	[1]
Estimated pKa Values		
$\alpha$ -carboxyl (Glu)	~2.19	[Individual amino acid data]
$\gamma$ -carboxyl (Glu)	~4.25	[Individual amino acid data]
$\alpha$ -amino (Met)	~9.21	[Individual amino acid data]
Estimated Isoelectric Point (pI)	~3.22	[Calculated from pKa values]
LogP (octanol-water partition coefficient)	-3.7 (Computed)	[1]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	6	[1]
Solubility	Estimated to be soluble in water, especially at neutral and alkaline pH.	[Based on individual amino acid properties]

## Experimental Protocols

### Synthesis of L-Methionyl-L-Glutamic Acid via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used and efficient method for the chemical synthesis of peptides. The following is a general protocol for the synthesis of L-methionyl-L-glutamic acid

using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-Glu(OtBu)-Wang resin
- Fmoc-Met-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- 20% Piperidine in N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
  - Dissolve Fmoc-Met-OH, DIC, and HOBt in DMF.
  - Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 2 hours at room temperature.
- Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
- Wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal methionine with 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.
- Cleavage and Deprotection:
  - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
  - Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu).
  - Filter the resin and collect the filtrate.
- Precipitation and Purification:
  - Precipitate the crude dipeptide by adding cold diethyl ether to the filtrate.
  - Centrifuge to pellet the peptide and wash with cold diethyl ether.
  - Dry the crude peptide under vacuum.
  - Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the synthesized methionyl-glutamic acid using mass spectrometry and NMR spectroscopy.

## Analytical Characterization

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of methionyl-glutamic acid in a suitable solvent (e.g.,  $\text{D}_2\text{O}$ ) will show characteristic signals for the protons of both amino acid residues. The  $\alpha$ -protons will typically appear as multiplets in the range of 3.5-4.5 ppm. The side-chain protons

of glutamic acid ( $\beta$ - and  $\gamma$ -CH<sub>2</sub>) will resonate around 1.9-2.5 ppm. The methionine side chain will exhibit signals for the  $\beta$ - and  $\gamma$ -CH<sub>2</sub> groups (around 1.8-2.2 ppm) and a characteristic singlet for the S-methyl protons at approximately 2.1 ppm.

- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (around 170-180 ppm),  $\alpha$ -carbons (around 50-60 ppm), and the various side-chain carbons.

#### 2.2.2. Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS): This technique can be used to determine the accurate molecular weight of the dipeptide. The expected [M+H]<sup>+</sup> ion for C<sub>10</sub>H<sub>18</sub>N<sub>2</sub>O<sub>5</sub>S would be approximately m/z 279.10.
- Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will show characteristic losses corresponding to the cleavage of the peptide bond, as well as side-chain fragmentations. Common fragments would include the loss of water, ammonia, and cleavage to produce b- and y-ions, which can confirm the amino acid sequence.

## Biological Activity and Signaling Pathways

Recent research has highlighted the potential of  $\gamma$ -glutamyl-methionine (a constitutional isomer of  $\alpha$ -methionyl-glutamic acid) as a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes.

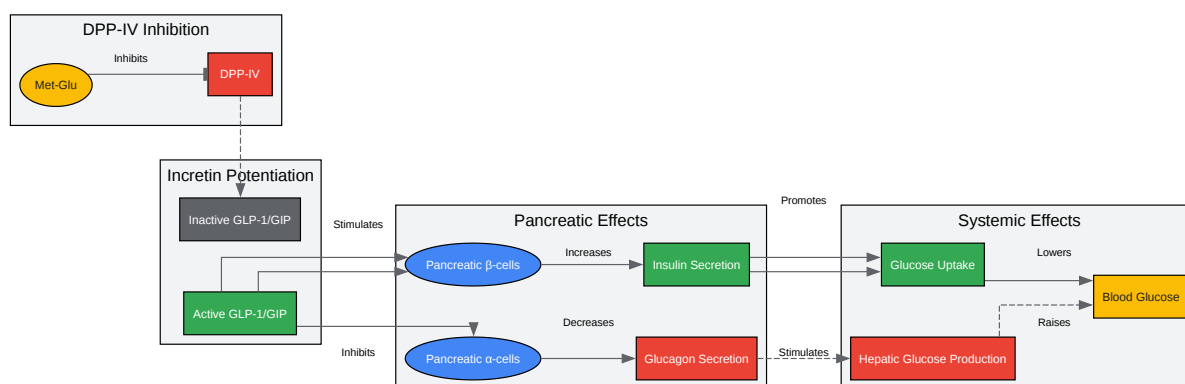
### Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in regulating insulin and glucagon secretion. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-IV renders them inactive.

Methionyl-glutamic acid, specifically the  $\gamma$ -linked isomer, has been shown to competitively inhibit DPP-IV. This inhibition prevents the degradation of active GLP-1 and GIP, thereby prolonging their physiological effects.

## Downstream Signaling Pathway of DPP-IV Inhibition

The inhibition of DPP-IV by methionyl-glutamic acid initiates a signaling cascade that ultimately leads to improved glycemic control. The key steps in this pathway are illustrated in the diagram below.



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## References

- 1. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

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